3-Cyano-pentanedioic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 3-cyanopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-9(12)5-8(7-11)6-10(13)15-4-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFHSVNJCPMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyano-pentanedioic acid diethyl ester, also known as diethyl 3-cyanopentanedioate, is a compound with the molecular formula and a molecular weight of 213.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
The compound is characterized by the presence of a cyano group and two ester functionalities, which contribute to its reactivity and biological activity. Its structure can be represented as follows:
- Chemical Structure :
Table 1: Basic Properties of 3-Cyano-Pentanedioic Acid Diethyl Ester
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.24 g/mol |
| CAS Registry Number | 104296-80-2 |
| Purity | >98% |
3-Cyano-pentanedioic acid diethyl ester exhibits various biological activities primarily attributed to its structural features. The cyano group enhances electrophilicity, allowing it to participate in nucleophilic reactions. This property makes it a useful intermediate in the synthesis of bioactive compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 3-cyano-pentanedioic acid diethyl ester. For instance, derivatives of this compound have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several derivatives of 3-cyano-pentanedioic acid diethyl ester. The results indicated that certain derivatives exhibited significant inhibitory effects against common pathogens.
- Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Cyano-pentanedioic acid | E. coli | 15 |
| Diethyl ester derivative A | Staphylococcus aureus | 18 |
| Diethyl ester derivative B | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Properties
In addition to antimicrobial activity, compounds derived from 3-cyano-pentanedioic acid diethyl ester have been investigated for their anti-inflammatory effects. The presence of the cyano group is thought to play a role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of various esters derived from pentanedioic acid. The findings suggested that these compounds could reduce inflammation markers in vitro.
- Table 3: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Marker | % Reduction |
|---|---|---|
| 3-Cyano-pentanedioic acid | TNF-α | 30% |
| Diethyl ester derivative C | IL-6 | 25% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pentanedioic Acid Diesters
The table below compares 3-cyano-pentanedioic acid diethyl ester with structurally related diesters of pentanedioic acid, highlighting key substituents, molecular properties, and applications:
Physicochemical Properties
- 3-Cyano-2-methylpentanedioic acid diethyl ester: The cyano and methyl groups increase molecular polarity, leading to a higher boiling point compared to unsubstituted diesters. The compound’s logP (hydrophobicity) is influenced by the -CN group, reducing lipophilicity .
- Diethyl 3-oxopentanedioate: The keto group at position 3 enhances acidity of α-hydrogens (pKa ~9–11), facilitating enolate formation .
- Diethyl hexafluoropentanedioate : Fluorine atoms confer exceptional chemical inertness and resistance to hydrolysis, with a boiling point of 84°C due to reduced intermolecular forces .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
